3-Methyl-1-dodecyn-3-OL
Overview
Description
3-Methyl-1-dodecyn-3-OL is an organic compound with the molecular formula C13H24O and a molecular weight of 196.33 g/mol . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) attached to a carbon atom that is also part of a triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-dodecyn-3-OL can be synthesized through various methods. One common approach involves the reaction of 1-dodecyne with a suitable methylating agent in the presence of a base. The reaction typically requires anhydrous conditions and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as distillation and purification to remove impurities and achieve the desired concentration of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-dodecyn-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3-Methyl-1-dodecyn-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-dodecyn-3-OL involves its interaction with specific molecular targets. The hydroxyl group and the triple bond play crucial roles in its reactivity. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the triple bond can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
1-Dodecyne: Similar in structure but lacks the hydroxyl group.
3-Methyl-1-pentyn-3-OL: A shorter chain analog with similar functional groups.
3-Methyl-1-octyn-3-OL: An intermediate chain length analog with similar functional groups.
Uniqueness: 3-Methyl-1-dodecyn-3-OL is unique due to its specific chain length and the presence of both a hydroxyl group and a triple bond. This combination of features imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
3-methyldodec-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-4-6-7-8-9-10-11-12-13(3,14)5-2/h2,14H,4,6-12H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INASARODRJUTTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619904 | |
Record name | 3-Methyldodec-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24424-78-0 | |
Record name | 3-Methyldodec-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24424-78-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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